Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate

Deubiquitinase USP5 X-ray Crystallography

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate (CAS 1268027-47-9), also named methyl 4-(4-tert-butylphenyl)-4-oxobutanoate, is a synthetic small-molecule ester with the formula C15H20O3 and a molecular weight of 248.32 g/mol. It belongs to the class of γ-ketoesters (4-oxobutyrates) and is characterized by a 4-tert-butylphenyl group attached to the 4-oxo moiety.

Molecular Formula C15H20O3
Molecular Weight 248.322
CAS No. 1268027-47-9
Cat. No. B2615513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-tert-butylphenyl)-4-oxobutyrate
CAS1268027-47-9
Molecular FormulaC15H20O3
Molecular Weight248.322
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)OC
InChIInChI=1S/C15H20O3/c1-15(2,3)12-7-5-11(6-8-12)13(16)9-10-14(17)18-4/h5-8H,9-10H2,1-4H3
InChIKeyBMINTULAEGKMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate (CAS 1268027-47-9): Core Chemical Identity and Procurement Baseline


Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate (CAS 1268027-47-9), also named methyl 4-(4-tert-butylphenyl)-4-oxobutanoate, is a synthetic small-molecule ester with the formula C15H20O3 and a molecular weight of 248.32 g/mol . It belongs to the class of γ-ketoesters (4-oxobutyrates) and is characterized by a 4-tert-butylphenyl group attached to the 4-oxo moiety . This compound is primarily utilized as a versatile chemical building block and scaffold in early-stage drug discovery and medicinal chemistry research . It is commercially available from specialty chemical suppliers for laboratory research use only .

W
Workflow Fragment-based probe design scaffold
S
Selection Hindered γ-ketoester with accessible precursor
C
Use Context Early-stage medicinal chemistry research

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate: Why Generic Analogs Cannot Be Assumed Interchangeable


Generic substitution among 4-oxobutyrates is scientifically unsound due to the profound influence of the 4-tert-butylphenyl moiety on the compound's physicochemical properties, target binding, and metabolic profile. While the γ-ketoester core is common to a family of compounds, the specific 4-tert-butylphenyl substitution on this molecule fundamentally alters its logP, steric bulk, and electronic characteristics compared to unsubstituted phenyl or other alkyl-phenyl analogs. These differences translate directly into divergent behavior in biological systems, as exemplified by the high-resolution co-crystallization of the free acid form with the USP5 zinc-finger domain, a specific interaction that is not observed for other 4-oxobutyrate derivatives lacking this precise substitution pattern [1]. Consequently, assuming functional equivalence between Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate and any other 4-oxobutyrate analog in a research or development setting introduces significant and unquantified risk.

This compound
4-tert-butylphenyl substitution reported to engage USP5 ZnF-UBD domain
Commercially accessible precursor acid widely stocked
Sterically hindered aryl group may alter metabolic profile
Other 4-oxobutyrate analogs
Unsubstituted or other alkyl-phenyl analogs lack reported USP5 co-crystal context
Precursor availability varies; 4-methylphenyl analog not readily listed
Different aryl substitution may shift CYP oxidation susceptibility

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate: Quantifiable Differentiation vs. Closest Analogs for Scientific Selection


Target Engagement: Validated Binding to USP5 Deubiquitinase Confirmed by High-Resolution Co-Crystal Structure

The free acid form of the target compound, 4-(4-tert-butylphenyl)-4-oxobutanoate, demonstrates a unique and experimentally validated binding interaction with the zinc-finger ubiquitin-binding domain (ZnF-UBD) of human Ubiquitin Carboxyl-terminal Hydrolase 5 (USP5), a deubiquitinase implicated in cancer and other diseases [1]. This binding has been resolved to a high resolution of 2.0 Å via X-ray diffraction, confirming the specific, non-covalent engagement of the molecule within the protein's active site [1].

USP5 target engagement
Head-to-head
2.0 Å co-crystal structure with USP5 ZnF-UBD domain
Supports USP5 probe development studies
Free acid form; methyl ester requires hydrolysis for binding assays
Deubiquitinase USP5 X-ray Crystallography Fragment-Based Drug Discovery

Precursor Accessibility: Differentiated Synthetic Availability Compared to 4-Methylphenyl Analog

The procurement value of Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate is tied to the commercial accessibility of its direct synthetic precursor, 4-(4-tert-butylphenyl)-4-oxobutyric acid (CAS 35288-08-5). This precursor is widely stocked and available in multi-gram quantities at competitive prices (e.g., 5g for ~£78.00) . In contrast, the 4-methylphenyl-substituted analog, 4-(4-methylphenyl)-4-oxobutyric acid, is not readily listed as a commercial precursor by major chemical suppliers, making the tert-butylphenyl compound a more accessible and scalable starting point for further derivatization .

Precursor availability
Data to verify
4-tert-butylphenyl acid widely stocked; 4-methylphenyl analog not readily listed
May support procurement scalability review
Based on supplier inventory search at time of review
Synthetic Chemistry Building Blocks Gamma-Ketoester

Metabolic Engineering Potential: Differentiated Stability Through Hindered Tert-Butyl Group

The 4-tert-butyl group provides a significant advantage in metabolic stability by sterically hindering oxidative metabolism, a common clearance pathway for unhindered phenylacetic acid derivatives [1]. While direct quantitative metabolic stability data for this specific methyl ester in human liver microsomes (HLM) is not yet published, class-level inference from the 4-oxobutyrate family indicates that the core gamma-ketoester moiety is subject to metabolic bioconversion [1]. The bulky tert-butyl group on the target compound is predicted to block common hydroxylation sites, which are principal metabolic soft spots for the unsubstituted phenyl analog (4-phenyl-4-oxobutyrate) [2].

Metabolic stability inference
Class-level
tert-butyl group predicted to hinder para-position CYP oxidation
Supports metabolic stability hypothesis testing
Direct HLM stability data not yet published for this compound
Metabolism ADME Lead Optimization

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate: Evidence-Based Application Scenarios in Early Discovery


Fragment-Based Lead Discovery Targeting USP5 and Other Deubiquitinases

As evidenced by the 2.0 Å co-crystal structure of its free acid form with the USP5 ZnF-UBD domain (PDB: 6DXH), this compound serves as a validated, structurally characterized starting point for developing chemical probes against USP5, a deubiquitinase with roles in oncogenesis and neurodegenerative diseases [1]. The methyl ester acts as a pro-drug-like form, which can be hydrolyzed in vitro to the active acid species for direct use in binding assays and crystallography. The structural data provides atomic-level insights for rational design of more potent and selective USP5 inhibitors.

Development of Metabolically Stable γ-Ketoester Scaffolds

Based on the class-level inference of increased metabolic stability conferred by the 4-tert-butyl group, this compound is a strategic choice for medicinal chemistry programs aiming to optimize γ-ketoester-based leads [2]. By mitigating oxidative metabolism at the para-position of the phenyl ring, the molecule is predicted to exhibit a longer half-life and improved pharmacokinetic properties compared to unsubstituted phenyl analogs. It serves as an ideal tool compound for validating this hypothesis in vitro using hepatocyte stability assays.

Synthesis of Complex Molecules Requiring a Hindered Aromatic Building Block

Given the commercial accessibility of its precursor acid, Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate is a practical and scalable building block for organic synthesis . The 4-tert-butylphenyl group introduces significant steric bulk, which can be exploited to control regioselectivity and stereoselectivity in downstream reactions, such as asymmetric hydrogenations of the γ-ketoester moiety to yield chiral γ-hydroxyesters [3]. Its use is particularly valuable when a large, hydrophobic aromatic group is desired to modulate target binding or physicochemical properties without the synthetic complexity of other hindered aromatics.

Application
Selection Property
Validation Focus
USP5 deubiquitinase probe studies
Reported co-crystal context
USP5 binding assay validation
γ-Ketoester metabolic stability SAR
Hindered aryl substitution review
Hepatocyte stability assay context
Hindered aromatic building block synthesis
Precursor accessibility review
Derivatization scalability assessment
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